molecular formula C21H16N2O4 B6137653 N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide

N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide

Cat. No. B6137653
M. Wt: 360.4 g/mol
InChI Key: HIFAPUICKHUTOZ-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNM and has a molecular formula of C20H16N2O3.

Mechanism of Action

The exact mechanism of action of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is still under investigation. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide reduces inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit strong anti-inflammatory, analgesic, and antipyretic activities, making it an ideal candidate for studying the mechanisms of these biological processes. However, one of the limitations of using N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potential toxicity. This compound has been found to be toxic in high doses, and caution should be exercised when handling and using it in experiments.

Future Directions

There are several future directions for the research and development of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have suggested that N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide may exhibit anticancer activity by inhibiting the proliferation of cancer cells. Another area of interest is the development of novel derivatives of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide with improved pharmacological properties. These derivatives could be used to study the mechanisms of inflammation, pain, and fever, as well as to develop new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is a multistep process that involves the reaction of 3-benzoylacetanilide and 4-methyl-3-nitrobenzoic acid in the presence of a catalyst. The reaction mixture is then subjected to various purification steps, including recrystallization and chromatography, to obtain the final product.

Scientific Research Applications

N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-14-10-11-17(13-19(14)23(26)27)21(25)22-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFAPUICKHUTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide

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